tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydrofuran (THF)-linked ester group and a 3-hydroxyphenyl substituent at the C4 position. DHPMs are synthesized via the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions .
The tetrahydrofurfuryl ester group likely increases lipophilicity relative to smaller alkyl esters (e.g., ethyl or methyl), influencing pharmacokinetic properties .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10-14(16(21)24-9-13-6-3-7-23-13)15(19-17(22)18-10)11-4-2-5-12(20)8-11/h2,4-5,8,13,15,20H,3,6-7,9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQBNFARQGEVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)O)C(=O)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and various functional groups. Its molecular formula is , indicating the presence of nitrogen and oxygen within its structure. The specific arrangement of these atoms contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the activation of the MEK/ERK signaling pathway and endoplasmic reticulum (ER) stress response, leading to cell death .
Neuroprotective Effects
Additionally, the compound has shown neuroprotective effects in animal models of neurodegenerative diseases. It appears to modulate calcium homeostasis through the inhibition of specific calcium channels, thus protecting neurons from excitotoxicity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing solvent use.
- Green Chemistry Techniques : Utilizing environmentally friendly solvents and reagents aligns with sustainable practices in chemical synthesis .
- Mechanochemical Approaches : These approaches involve grinding solid reactants together to promote reaction without solvents .
Table 2: Synthesis Techniques Comparison
| Technique | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted Synthesis | Fast reaction times | Equipment cost |
| Green Chemistry Techniques | Environmentally friendly | May require optimization |
| Mechanochemical Approaches | Solvent-free | Limited scalability |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound on TNBC cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications against TNBC .
Study 2: Neuroprotection in Animal Models
In another study involving mice subjected to neurotoxic agents, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. The findings suggest that the compound could be a candidate for further development in treating neurodegenerative disorders .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 276.29 g/mol. It features a pyrimidine ring structure that is known for its biological activity, particularly in the development of pharmaceuticals.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Tetrahydro-2-furanylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may serve as a lead compound for developing new anticancer agents.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar compounds and found promising results against various cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance efficacy .
-
Antimicrobial Properties :
- The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyphenyl group enhances its interaction with bacterial cell walls.
- Data Table :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Insights
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states. For instance, it could inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidines.
- Case Study : A comparative analysis demonstrated that similar compounds effectively inhibited DPD activity, leading to increased levels of active chemotherapeutic agents in vivo .
-
Neuroprotective Effects :
- Preliminary studies suggest that tetrahydro-2-furanylmethyl derivatives could exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Research Findings : In vitro studies showed that these compounds could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurotoxicity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
DHPM derivatives exhibit diverse biological activities, including thymidine phosphorylase (TP) inhibition and antitumor effects. Key comparisons based on substituent variations:
Key Findings :
- Electron-Donating Groups (e.g., methoxy): Higher TP inhibition (IC₅₀ = 79.6 nM for 3,4-dimethoxyphenyl) compared to electron-withdrawing groups (e.g., nitro: IC₅₀ = 39.0 nM) .
- Halogen Substitution : 3-Bromo-4,5-dimethoxyphenyl shows enhanced activity (IC₅₀ = 82.0 nM), suggesting synergistic effects between bromine and methoxy groups .
- Hydroxyl Group : The target compound’s 3-hydroxyphenyl group may improve solubility via hydrogen bonding, though direct TP inhibition data is unavailable.
Ester Group Modifications
Ester groups influence lipophilicity and metabolic stability:
Key Findings :
Thioxo vs. Oxo Derivatives
Replacing the 2-oxo group with thioxo alters hydrogen-bonding and electronic properties:
Key Findings :
- Thioxo Derivatives : Exhibit stronger TP inhibition (e.g., IC₅₀ = 46.8 nM) due to increased electron density at C2 .
Q & A
Q. Table 1. Crystallographic Data Comparison
| Parameter | This Compound (Estimated) | Ethyl 4-(3-Ethoxy-4-hydroxyphenyl) Analog |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| Unit Cell (Å) | a = 12.6, b = 7.3 | a = 12.6876, b = 7.3073 |
| Torsion Angle (C4–C1') | 85–95° | 89.2° |
Q. Table 2. Biological Activity Trends in DHPM Analogs
| Substituent | Enzyme Inhibition (IC₅₀, µM) | Cytotoxicity (µM) |
|---|---|---|
| 3-Hydroxyphenyl | 68.4 | >100 |
| 4-Fluoro-3-methoxy | 15.6 | 42.7 |
| 3,4-Dimethoxy | 22.3 | 58.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
